1,5-Diamino-2,6-dibromoanthracene-9,10-dione
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Overview
Description
1,5-Diamino-2,6-dibromoanthracene-9,10-dione is an organic compound with the molecular formula C₁₄H₈Br₂N₂O₂. It belongs to the class of anthraquinone derivatives, which are known for their diverse applications in dyes, pigments, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Diamino-2,6-dibromoanthracene-9,10-dione can be synthesized through a multi-step process involving the bromination and amination of anthraquinone derivatives.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and amination processes. These processes are optimized for high yield and purity, often using catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
1,5-Diamino-2,6-dibromoanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products
The major products formed from these reactions include various substituted anthraquinone derivatives, which have applications in dyes and pigments .
Scientific Research Applications
1,5-Diamino-2,6-dibromoanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in targeting specific enzymes and pathways.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 1,5-diamino-2,6-dibromoanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with these targets, leading to changes in their activity and function. These interactions are crucial for its biological and chemical effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Diaminoanthraquinone: Another anthraquinone derivative with similar chemical properties but different substitution patterns.
1,2-Diaminoanthracene-9,10-dione: Similar in structure but with amino groups at different positions.
2,6-Dibromoanthraquinone: Lacks amino groups but shares the bromine substitution pattern.
Uniqueness
1,5-Diamino-2,6-dibromoanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and bromine groups allows for versatile chemical modifications and applications .
Properties
CAS No. |
106782-84-7 |
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Molecular Formula |
C14H8Br2N2O2 |
Molecular Weight |
396.03 g/mol |
IUPAC Name |
1,5-diamino-2,6-dibromoanthracene-9,10-dione |
InChI |
InChI=1S/C14H8Br2N2O2/c15-7-3-1-5-9(11(7)17)14(20)6-2-4-8(16)12(18)10(6)13(5)19/h1-4H,17-18H2 |
InChI Key |
HWPYVCPPKQFTDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)C3=C(C2=O)C=CC(=C3N)Br)N)Br |
Origin of Product |
United States |
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